Ethyl 2-acetamidopent-4-ynoate
CAS No.: 23235-05-4
Cat. No.: VC21536930
Molecular Formula: C9H13NO3
Molecular Weight: 183.2 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 23235-05-4 |
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Molecular Formula | C9H13NO3 |
Molecular Weight | 183.2 g/mol |
IUPAC Name | ethyl 2-acetamidopent-4-ynoate |
Standard InChI | InChI=1S/C9H13NO3/c1-4-6-8(10-7(3)11)9(12)13-5-2/h1,8H,5-6H2,2-3H3,(H,10,11) |
Standard InChI Key | XZFOCHGENVPUER-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(CC#C)NC(=O)C |
Canonical SMILES | CCOC(=O)C(CC#C)NC(=O)C |
Chemical Structure and Properties
Molecular Structure
Ethyl 2-acetamidopent-4-ynoate is characterized by the following structural features:
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Molecular Formula: C9H13NO3
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Structural Components:
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A five-carbon backbone (pentynoate)
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An ethyl ester group (-COOC2H5)
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An acetamido group (-NHCOCH3) at the 2-position
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A terminal alkyne (-C≡CH) at the 4-position
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The compound bears strong structural similarity to 4-Pentynoic acid, 2-(acetylamino)-, methyl ester, differing only in the ester group (ethyl versus methyl). It can also be viewed as the acetylated derivative of Ethyl 2-aminopent-4-ynoate, which is available as its hydrochloride salt (CAS #160009-06-3) .
Synthesis Methods
Primary Synthetic Routes
Ethyl 2-acetamidopent-4-ynoate can be synthesized through several approaches, with the most direct methods including:
Acetylation of Ethyl 2-aminopent-4-ynoate
This approach represents the most straightforward synthetic route:
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Neutralization of Ethyl 2-aminopent-4-ynoate hydrochloride with a base
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Acetylation of the free amine using acetic anhydride or acetyl chloride
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Purification by column chromatography or recrystallization
Typical reaction conditions would include:
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Base: Triethylamine or N,N-diisopropylethylamine
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Solvent: Dichloromethane or tetrahydrofuran
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Temperature: 0°C to room temperature
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Reaction time: 2-4 hours
Esterification of 2-acetamidopent-4-ynoic acid
An alternative approach involves esterification of the corresponding carboxylic acid:
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Preparation of 2-acetamidopent-4-ynoic acid
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Esterification using ethanol with an acid catalyst or coupling reagents
Based on esterification protocols for similar compounds, typical conditions might include:
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Method A: Ethanol with sulfuric acid or p-toluenesulfonic acid
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Method B: DCC/DMAP-mediated coupling in dichloromethane
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Expected yields: 58-76% based on similar esterification reactions
Advanced Synthetic Considerations
The synthesis of Ethyl 2-acetamidopent-4-ynoate presents several challenges that require careful consideration:
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Stereochemistry: The 2-position represents a stereogenic center, necessitating stereoselective approaches for obtaining enantiomerically pure material.
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Alkyne Protection: In some synthetic routes, protection of the terminal alkyne may be necessary to prevent side reactions during acetylation or esterification.
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Purification: Chromatographic purification is typically required to obtain high-purity material, with careful selection of mobile phases to separate closely related impurities.
Applications in Chemical Research
Synthetic Chemistry Applications
The multifunctional nature of Ethyl 2-acetamidopent-4-ynoate makes it valuable in various synthetic contexts:
Building Block in Complex Molecule Synthesis
The compound serves as a versatile building block with multiple reactive sites:
Functional Group | Synthetic Utility |
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Terminal Alkyne | Sonogashira coupling, click chemistry, cycloisomerization |
Acetamido Group | Hydrogen bonding interactions, peptide mimetics |
Ethyl Ester | Hydrolysis to carboxylic acid, transesterification |
These transformations enable access to diverse structural scaffolds relevant to medicinal chemistry and materials science. For instance, Sonogashira coupling reactions with aryl halides can achieve yields of approximately 81%, while cycloisomerization reactions catalyzed by gold complexes can reach yields of around 90%.
Click Chemistry Applications
The terminal alkyne functionality serves as an ideal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling:
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Bioconjugation with azide-functionalized biomolecules
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Construction of triazole-containing compounds
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Polymer functionalization and modification
Biological Probes and Research Tools
The compound's unique reactivity profile makes it valuable for chemical biology applications:
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Bioorthogonal Labeling: The terminal alkyne enables selective modification of biomolecules in complex biological environments.
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Activity-Based Protein Profiling: Incorporation into probe designs for studying enzyme function and activity.
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Post-Translational Modification Studies: The acetamido group mimics acetylated amino acids, making it relevant for studying processes involving acetylated biomolecules.
Structure-Activity Relationships
Key Structural Determinants of Activity
Structure-activity relationship studies on compounds related to Ethyl 2-acetamidopent-4-ynoate have identified several important structural features that influence biological activity:
Comparison with Structural Analogs
Comparison with structural analogs provides insight into how specific modifications affect properties and activity:
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Ester Variation: Changing from methyl to ethyl ester (as in the progression from 4-Pentynoic acid, 2-(acetylamino)-, methyl ester to Ethyl 2-acetamidopent-4-ynoate) increases lipophilicity and potentially enhances cellular penetration.
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Amino vs. Acetamido Group: The acetamido group in Ethyl 2-acetamidopent-4-ynoate, compared to the amino group in Ethyl 2-aminopent-4-ynoate, significantly alters hydrogen bonding properties and potential interactions with biological targets .
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Alkyne Position: The position of the alkyne functionality within the carbon chain influences both chemical reactivity and biological activity.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on analysis of structurally related compounds, Ethyl 2-acetamidopent-4-ynoate would be expected to exhibit the following characteristic NMR signals:
¹H NMR (400 MHz, CDCl3)
Key expected signals include:
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δ 6.0-6.5 ppm: NH (doublet)
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δ 4.4-4.7 ppm: CH at C-2 (multiplet)
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δ 4.1-4.3 ppm: -OCH₂CH₃ (quartet)
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δ 2.5-2.8 ppm: CH₂ at C-3 (multiplet)
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δ 1.9-2.1 ppm: Terminal alkyne CH and acetyl CH₃ (overlapping signals)
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δ 1.2-1.4 ppm: -OCH₂CH₃ (triplet)
¹³C NMR (100 MHz, CDCl3)
Characteristic carbon signals would include:
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δ 170-172 ppm: Ester carbonyl
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δ 169-170 ppm: Acetamide carbonyl
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δ 80-82 ppm: Internal alkyne carbon
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δ 70-72 ppm: Terminal alkyne carbon
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δ 61-63 ppm: -OCH₂CH₃
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δ 50-52 ppm: C-2
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δ 22-24 ppm: Acetamide CH₃ and C-3
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δ 14-15 ppm: -OCH₂CH₃
Mass Spectrometry
Expected mass spectrometric data would include:
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Molecular ion peak [M+H]⁺: m/z 184
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Characteristic fragmentation patterns:
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Loss of ethoxy group (m/z 139)
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Loss of acetyl group (m/z 142)
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Loss of both ethoxy and acetyl groups (m/z 97)
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Infrared Spectroscopy
Key IR absorptions would likely include:
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3280-3300 cm⁻¹: N-H stretch
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3250-3300 cm⁻¹: Terminal alkyne C-H stretch
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2100-2150 cm⁻¹: C≡C stretch
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1730-1750 cm⁻¹: Ester C=O stretch
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1640-1660 cm⁻¹: Acetamide C=O stretch
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1500-1550 cm⁻¹: N-H bend
Future Research Directions
Synthetic Development
Future synthetic efforts related to Ethyl 2-acetamidopent-4-ynoate may focus on:
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Asymmetric Synthesis: Development of stereoselective routes to access enantiomerically pure material
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Green Chemistry Approaches: Implementation of environmentally friendly synthesis methods using sustainable catalysts and solvents
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Diversity-Oriented Synthesis: Creation of structurally diverse libraries based on the Ethyl 2-acetamidopent-4-ynoate scaffold
Biological Investigation
Promising areas for biological investigation include:
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Target Identification: Elucidation of specific biological targets and mechanisms of action
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Structure Optimization: Systematic modification of the basic scaffold to enhance potency and selectivity
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Delivery Systems: Development of targeted delivery approaches to maximize efficacy while minimizing off-target effects
Chemical Biology Applications
Emerging applications in chemical biology include:
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Proteome Profiling: Use of alkyne-functionalized probes for comprehensive proteome analysis
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In Vivo Imaging: Development of bioorthogonal approaches for non-invasive imaging of biological processes
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Dynamic Protein Modification: Exploration of temporal control over protein function through selective chemical modification
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